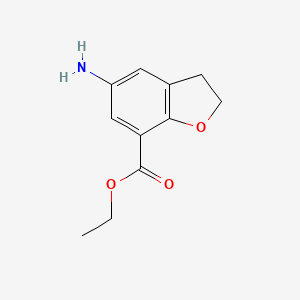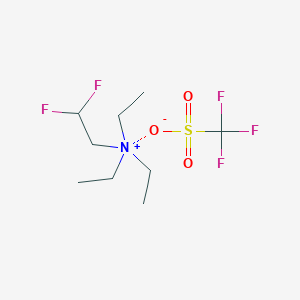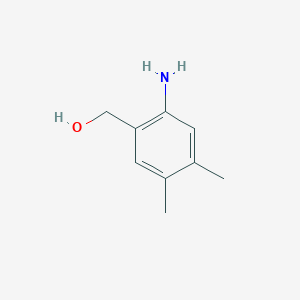![molecular formula C24H36N2O2 B13127681 1,10-Bis[p-(aminomethyl)phenoxy]decane](/img/structure/B13127681.png)
1,10-Bis[p-(aminomethyl)phenoxy]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Bis[p-(aminomethyl)phenoxy]decane is an organic compound with the molecular formula C24H36N2O2 It is characterized by the presence of two p-(aminomethyl)phenoxy groups attached to a decane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,10-Bis[p-(aminomethyl)phenoxy]decane can be synthesized through a multi-step process involving the reaction of p-(aminomethyl)phenol with 1,10-dibromodecane. The reaction typically proceeds under basic conditions, using a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,10-Bis[p-(aminomethyl)phenoxy]decane undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides and thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
1,10-Bis[p-(aminomethyl)phenoxy]decane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 1,10-Bis[p-(aminomethyl)phenoxy]decane involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, facilitating binding and activity. The phenoxy groups contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,10-Bis[p-(hydroxymethyl)phenoxy]decane
- 1,10-Bis[p-(methoxymethyl)phenoxy]decane
- 1,10-Bis[p-(chloromethyl)phenoxy]decane
Uniqueness
1,10-Bis[p-(aminomethyl)phenoxy]decane is unique due to the presence of amino groups, which impart distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, distinguishing it from other similar compounds that may lack these functional groups.
Propriétés
Formule moléculaire |
C24H36N2O2 |
|---|---|
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
[4-[10-[4-(aminomethyl)phenoxy]decoxy]phenyl]methanamine |
InChI |
InChI=1S/C24H36N2O2/c25-19-21-9-13-23(14-10-21)27-17-7-5-3-1-2-4-6-8-18-28-24-15-11-22(20-26)12-16-24/h9-16H,1-8,17-20,25-26H2 |
Clé InChI |
ARJRITAWEZXYSW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN)OCCCCCCCCCCOC2=CC=C(C=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-(Aminomethyl)-7,9,12-trimethyl-2H-[1,4]oxazino[2,3,4-ij]pyrido[3,2-g]quinoline-5,11(3H,12H)-dione](/img/structure/B13127658.png)





